molecular formula C26H26ClN3O4S B11635370 2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate

2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11635370
M. Wt: 512.0 g/mol
InChI Key: UWJLJWQPTYFXHK-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes various functional groups such as methoxy, chlorophenyl, cyano, and dihydropyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, cyanoacetic acid, and 2-methoxyethanol. The synthesis may involve:

    Condensation Reactions: Combining 2-chlorobenzaldehyde with cyanoacetic acid under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the dihydropyridine ring.

    Substitution Reactions: Introducing the methoxyethyl and sulfanyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The methoxy and sulfanyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Biological Research: The compound’s interactions with biological molecules are explored to understand its potential as a therapeutic agent.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate
  • 2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxylate

Uniqueness

The presence of the 2-oxoethyl sulfanyl group in 2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate distinguishes it from similar compounds. This functional group can impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H26ClN3O4S

Molecular Weight

512.0 g/mol

IUPAC Name

2-methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C26H26ClN3O4S/c1-16-8-10-18(11-9-16)30-22(31)15-35-25-20(14-28)24(19-6-4-5-7-21(19)27)23(17(2)29-25)26(32)34-13-12-33-3/h4-11,24,29H,12-13,15H2,1-3H3,(H,30,31)

InChI Key

UWJLJWQPTYFXHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCCOC)C3=CC=CC=C3Cl)C#N

Origin of Product

United States

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